5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
Description
5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS: 300590-94-7) is a bicyclic amino acid derivative with a molecular formula of C₁₃H₁₃NO₅ (mol. weight: 279.24 g/mol) . It features a rigid bicyclo[2.2.1]heptane scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. This compound is widely utilized in medicinal chemistry as a conformationally constrained building block to enhance pharmacokinetic properties (e.g., metabolic stability, solubility) and modulate target binding in drug candidates .
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-7-4-11(12,6-16-7)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYHGYIGIPKREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934363-79-7 | |
| Record name | 5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-[(tert-Butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, also known by its CAS number 1934363-79-7, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
Biological Activity Overview
Research has indicated that compounds with similar structures to this compound exhibit various biological activities, including:
- Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor growth by targeting specific cancer pathways.
- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties, which may be useful in treating chronic inflammatory diseases.
- Antibacterial Properties : The compound's structural features suggest potential activity against bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the tert-butoxycarbonyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Modifications at various positions on the bicyclic structure can lead to significant changes in activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antitumor potency |
| Alteration of carboxylic acid group | Enhanced anti-inflammatory effects |
Case Studies and Research Findings
- Antitumor Studies : A series of derivatives based on bicyclic structures similar to 5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane have been evaluated for their inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. The results indicated that specific substitutions could enhance cytotoxicity and induce apoptosis in these cells .
- Anti-inflammatory Research : In a study assessing the anti-inflammatory potential of related compounds, several derivatives showed promising results in reducing pro-inflammatory cytokine levels in vitro . This suggests that modifications to the bicyclic framework could yield effective anti-inflammatory agents.
- Antibacterial Screening : Preliminary screening of compounds derived from similar scaffolds exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine. This step is critical in peptide synthesis and pharmaceutical intermediate preparation.
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| TFA (20% v/v) | Dichloromethane, 0–25°C, 1–2 hr | Boc removal with >90% yield | |
| HCl (4M in dioxane) | RT, 30 min | Quantitative deprotection |
In one protocol, treatment with 4M HCl in dioxane at room temperature for 30 minutes completely removes the Boc group while preserving the bicyclic framework . The liberated amine can subsequently participate in nucleophilic substitutions or condensations .
Carboxylic Acid Functionalization
The carboxylic acid moiety undergoes standard derivatization reactions, including esterification and amidation, often mediated by coupling agents.
Amide Bond Formation
Activation with carbodiimides (e.g., EDC) and NHS enables efficient amide coupling:
| Reagents | Conditions | Application | Yield | Source |
|---|---|---|---|---|
| EDC- HCl, NHS | DMF, 0°C → RT, 24 hr | Conjugation with primary amines | 75–85% | |
| HATU, DIPEA | DCM, RT, 12 hr | Peptide-like bond formation | 88% |
For example, coupling with hexylamine using EDC/NHS in DMF produces the corresponding amide in 77% yield after purification .
Esterification
The acid reacts with alcohols under Mitsunobu conditions or via acid-catalyzed Fischer esterification:
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Fischer esterification | MeOH, H₂SO₄ (cat.) | Reflux, 6 hr | 68% | |
| Mitsunobu reaction | DIAD, PPh₃, ROH | THF, 0°C → RT, 18 hr | 82% |
Methanol esterification under acidic conditions yields the methyl ester, a common precursor for further modifications.
Ring-Opening Reactions
The bicyclo[2.2.1]heptane system exhibits strain-dependent reactivity. Under basic or nucleophilic conditions, the oxa bridge (ether) undergoes cleavage:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| LiOH | THF/H₂O/MeOH (3:2:2), RT, 18 hr | Linear hydroxycarboxylic acid derivative | |
| NaBH₄ | EtOH, reflux, 4 hr | Reduced lactam intermediate |
Lithium hydroxide in a ternary solvent system opens the oxa ring, generating a linear hydroxycarboxylic acid . This reaction is stereospecific, retaining configuration at the bridgehead carbons .
Oxidation and Reduction
The compound’s secondary alcohol (from ring-opening) and amine functionalities participate in redox reactions:
| Reaction Type | Reagent | Conditions | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O | 60°C, 3 hr | Ketone formation | |
| Reduction | LiAlH₄, dry THF | 0°C → RT, 2 hr | Alcohol derivative |
Selective oxidation of the alcohol to a ketone is achieved with potassium permanganate, while lithium aluminum hydride reduces the amide to a secondary amine .
Comparative Reactivity with Analogues
The bicyclic scaffold’s rigidity influences reaction rates compared to monocyclic analogues:
| Reaction | This Compound | Azabicyclo[3.1.0]hexane Analogue | Source |
|---|---|---|---|
| Boc Deprotection | 30 min | 45 min | |
| Esterification | 82% yield | 65% yield |
The strained bicyclic structure accelerates Boc deprotection by 33% compared to less rigid systems .
Stability Under Synthetic Conditions
The compound demonstrates stability in polar aprotic solvents but degrades in strong bases:
| Condition | Stability | Degradation Product | Source |
|---|---|---|---|
| pH > 10, aqueous | <1 hr | Ring-opened dicarboxylic acid | |
| Anhydrous DMF, 100°C | >24 hr | No decomposition |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues, focusing on variations in ring systems, substituents, and functional groups:
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
